molecular formula C6H10N4 B2937912 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1517602-91-3

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2937912
CAS No.: 1517602-91-3
M. Wt: 138.174
InChI Key: QOEJYIBQPHBARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1517602-91-3) is a versatile heterocyclic compound with the molecular formula C 6 H 10 N 4 and a molecular weight of 138.17 g/mol . This molecule features a unique structure that combines a pyrrolidine ring and a 1,2,3-triazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules. Its structure is analogous to various active pharmacophores, particularly in the development of novel anti-infective agents. For example, hybrids incorporating 1,2,3-triazole motifs have demonstrated significant activity against Mycobacterium tuberculosis . The triazole ring is a privileged structure in medicinal chemistry, often utilized in click chemistry for the facile synthesis of molecular conjugates, which can be critical for probing biological pathways or optimizing lead compounds . Please note that this product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use. Researchers should handle this material with care and refer to the Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-3-yl-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-3-5(1)6-4-8-10-9-6/h4-5,7H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEJYIBQPHBARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517602-91-3
Record name 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Pyrrolidin 3 Yl 1h 1,2,3 Triazole and Its Functionalized Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole Derivatives

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized the synthesis of 1,2,3-triazoles, becoming the quintessential "click chemistry" reaction. mdpi.comnih.gov This method addresses the major shortcomings of the classical thermal reaction by providing remarkable rate acceleration (up to 10⁷ to 10⁸ times) and excellent regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govjetir.orgnih.gov The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and is often insensitive to aqueous conditions and a pH range of 4 to 12. jetir.orgbeilstein-journals.org

The synthesis of pyrrolidinyl-triazole derivatives is readily achieved through this method, for instance, by the 1,3-dipolar cycloaddition of an azidopyrrolidine with a terminal alkyne. nih.govresearchgate.net The CuAAC reaction has been successfully employed to generate libraries of novel 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles for various applications, including biological screening. nih.govresearchgate.net

The efficiency of the CuAAC for producing pyrrolidinyl triazoles is highly dependent on reaction parameters. Optimization studies have been performed to maximize yield and minimize reaction times. Key variables include the choice of solvent, reaction temperature, and catalyst loading.

For the synthesis of 1,4-disubstituted β-amino-1,2,3-triazoles from a pyrrolidinyl azide (B81097), various solvents and temperatures were screened. nih.gov It was found that polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (B87167) (DMSO) are highly effective. nih.govnih.gov In one study, using DMF at 80 °C with a specific copper iodide catalyst resulted in an excellent yield of 92%. nih.gov Lowering the temperature or using other solvents like ethanol, methanol, or acetonitrile (B52724) led to significantly reduced yields under the tested conditions. nih.gov The concentration of the copper catalyst is also critical; an optimal loading must be determined to ensure efficient catalysis without promoting side reactions. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of a β-Pyrrolidino-1,2,3-triazole Derivative nih.gov
EntryCuI on Al₂O₃ (mol%)SolventTemperature (°C)Time (h)Yield (%)
110EthanolReflux1245
210MethanolReflux1252
310AcetonitrileReflux1265
410THFReflux1271
510DMF80492
610DMFRoom Temp.24Trace
75DMF80675
815DMF80492

To enhance the sustainability and cost-effectiveness of the CuAAC reaction, heterogeneous and recyclable catalysts have been developed. One such system is a copper-iodide-doped neutral alumina (B75360) (CuI-Al₂O₃) catalyst. nih.gov This solid-supported catalyst is effective for the synthesis of novel β-pyrrolidino-1,2,3-triazoles. nih.gov The primary advantages of this system are the ease of separation of the catalyst from the reaction mixture by simple filtration and its potential for reuse. The catalyst has been shown to be recyclable for up to five consecutive runs without a significant loss in its catalytic activity, demonstrating the broad scope and practicality of this protocol. nih.gov

Table 2: Recyclability of CuI-Doped Alumina Catalyst nih.gov
RunYield (%)
192
291
390
489
589

A variety of copper sources can be used for the CuAAC reaction. While Cu(I) salts like CuI and CuBr are direct sources of the active catalyst, Cu(II) salts such as copper(II) sulfate (B86663) (CuSO₄) are more commonly used due to their higher stability and lower cost. nih.govnsf.gov When a Cu(II) source is used, a reducing agent, most commonly sodium ascorbate, is added in situ to generate the active Cu(I) species. beilstein-journals.orgnsf.gov

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the catalytic cycle. researchgate.netscielo.org.mx A wide array of ligand architectures have been developed. Tris(triazolylmethyl)amine ligands, such as TBTA, are highly effective in protecting the Cu(I) catalyst from oxidation and other deactivating pathways. researchgate.net Other N-donor polydentate ligands, including those based on benzimidazole (B57391) and pyridine, have also been shown to be superior for CuAAC under various conditions. nih.govresearchgate.net For instance, pyridinyl-triazole ligand systems have been found to be excellent for CuI-catalyzed reactions, allowing for low catalyst loadings and short reaction times at ambient temperature. researchgate.net Phosphine ligands, such as in bis-triphenylphosphano complexes of copper(I)-carboxylates, can also serve as highly efficient catalysts, enabling triazole formation with very low catalyst loadings (0.005–0.05%). rsc.org The nature of the ligand can be critical, as its interaction with the copper center can modulate reactivity and, in some cases, prevent the formation of inhibitory copper chelates. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. nih.gov For the CuAAC, microwave assistance can dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.netmdpi.com This green chemistry approach offers benefits such as enhanced energy efficiency and the ability to perform reactions in a high-throughput manner. nih.govnih.gov The synthesis of bis-1,2,3-triazole-based compounds, for example, has been shown to achieve better yields through microwave-assisted methods compared to conventional heating. researchgate.net The rapid, localized heating provided by microwaves ensures efficient energy transfer, which can overcome activation barriers more effectively than traditional thermal methods, making it a highly attractive technique for the rapid synthesis of libraries of this compound derivatives.

Catalytic Systems and Ligand Effects in CuAAC for Pyrrolidinyl Triazole Formation

Metal-Free Synthetic Approaches for Pyrrolidinyl Triazole Scaffolds

The synthesis of 1,2,3-triazoles, including those with pyrrolidinyl scaffolds, is not solely dependent on metal catalysts. Metal-free approaches offer advantages in terms of cost, toxicity, and simplified purification processes. One prominent strategy involves the [3+2] cycloaddition achieved through the decarboxylation of cinnamic acids in the presence of organic azides. mdpi.com This method provides a straightforward route to 1,4-disubstituted 1,2,3-triazole derivatives under simple reaction conditions. mdpi.com

Another innovative metal-free and azide-free method utilizes α,α-difluoro-N-tosylhydrazones and various amines as starting materials. chemistryviews.org In the presence of a base like lithium tert-butoxide (LiOt-Bu), these precursors react to form polysubstituted 1,2,3-triazoles through the cleavage of two C(sp³)–F bonds. chemistryviews.org Furthermore, a transition-metal-free cascade nucleophilic addition/cyclization process between carbodiimides and diazo compounds has been developed for the construction of 5-amino-1,2,3-triazoles under mild conditions. rsc.org

For the formation of 1,5-disubstituted triazoles, a distinct metal-free approach has been reported. nih.gov The reaction between terminal alkynes and aryl azides in dimethyl sulfoxide (DMSO), catalyzed by a tetraalkylammonium hydroxide (B78521), exclusively yields the 1,5-regioisomer. nih.gov This method is notable for its experimental simplicity and insensitivity to atmospheric oxygen and moisture. nih.gov The proposed mechanism involves the deprotonation of the alkyne by the hydroxide base to form a reactive acetylide, which then attacks the terminal nitrogen of the azide. nih.gov The subsequent cyclization of the triazenide intermediate leads to the formation of the 1,5-disubstituted triazole. nih.gov The Huisgen 1,3-dipolar cycloaddition can also be facilitated by organocatalysts, such as pyrrolidine (B122466), to yield 1,2,3-triazole-fused spirochromene derivatives. nih.gov

Advanced Synthetic Methodologies for Diversely Substituted this compound Derivatives

Advanced synthetic methods enable the creation of highly functionalized and diverse libraries of pyrrolidinyl triazole derivatives, which is crucial for systematic structure-activity relationship studies.

Utilization of Organotrifluoroborates in Divergent Synthesis via Suzuki–Miyaura Coupling Reactions

A highly efficient and divergent synthesis of functionalized 1-pyrrolidinyl-4-aryl-1,2,3-triazoles has been achieved using organotrifluoroborates. rsc.orgrsc.orgnih.gov This strategy begins with a 1,3-dipolar cycloaddition between potassium ethynyl (B1212043) trifluoroborate and 3-azidopyrrolidine (B14084947), which is prepared from commercially available 3-hydroxy N-Boc-pyrrolidine. rsc.org This cycloaddition produces a key intermediate, a triazolyl trifluoroborate. rsc.orgrsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling of a Triazolyl Trifluoroborate Intermediate with Various Aryl Halides rsc.org
EntryAryl Halide PartnerProductYield (%)
15-fluoro-2-(3,4-dichlorobenzyloxy)phenyl iodidet-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate85
24-Methoxy-2-(3,4-dichlorobenzyloxy)phenyl iodidet-Butyl-3-(4-(2-(3,4-dichlorobenzyloxy)-4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate88
34-Chloro-2-(3,4-dichlorobenzyloxy)phenyl iodidet-Butyl-3-(4-(4-chloro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate81
43-(3,4-Dichlorobenzyloxy)phenyl iodidet-Butyl-3-(4-(3-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate82

Multi-Component Reactions for Complex Pyrrolidinyl Triazole Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of several chemical bonds in a single step to create complex molecules from three or more starting materials. nih.gov These reactions are highly efficient for building libraries of densely functionalized triazoles. nih.gov One-pot, three-component "click" reactions involving an alkyl halide, sodium azide, and a terminal alkyne, often catalyzed by a copper source, provide a direct route to 1,4-disubstituted 1,2,3-triazoles. orientjchem.orgresearchgate.net

More complex architectures, such as fused 1,2,3-triazoles, can be synthesized through a sequential MCR-intramolecular azide-alkyne cycloaddition (IAAC) approach. nih.gov In this strategy, the MCR is designed to assemble a product that contains both an azide and an alkyne functionality, positioned to facilitate a subsequent intramolecular cyclization. nih.gov This sequence has been used to create a variety of six- and seven-membered ring-fused triazoles. nih.gov Similarly, combining the Biginelli reaction with a click reaction in a multicomponent strategy has been used to produce 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov These MCR strategies offer a streamlined pathway to novel and complex pyrrolidinyl triazole architectures by incorporating a pyrrolidine-containing starting material into the reaction scheme.

Rhodium-Catalyzed Annulation and Other Transition Metal-Catalyzed Strategies

Transition metals, particularly rhodium, play a significant role in the post-synthetic modification of the 1,2,3-triazole ring. Rhodium(II) complexes catalyze the transannulation of N-sulfonyl 1,2,3-triazoles, which serve as precursors to rhodium iminocarbenoid intermediates. nih.gov These reactive intermediates can then react with various partners. For instance, reaction with nitriles produces highly substituted imidazoles. nih.gov

Similarly, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers or ketene (B1206846) silyl (B83357) acetals allows for the synthesis of various polysubstituted pyrroles and 3-pyrrolin-2-ones, respectively. organic-chemistry.orgnih.gov The reaction of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes under rhodium catalysis can also lead to N-perfluoroalkyl-disubstituted pyrroles. beilstein-journals.org These methods showcase the utility of the triazole ring as a synthetic intermediate that can be transformed into other valuable heterocyclic systems, rather than being the final target. While these examples focus on the transformation of the triazole ring, other transition metals like palladium are used in cross-coupling reactions to functionalize the triazole core, as seen in Suzuki-Miyaura reactions. rsc.org

Regiochemical Control in the Formation of this compound Isomers and Derivatives

The 1,3-dipolar cycloaddition between an azide and an alkyne can result in two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. Controlling the regioselectivity of this reaction is paramount for synthesizing a specific desired isomer. The choice of catalyst is the most common and effective tool for achieving this control. beilstein-journals.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is highly reliable for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgbeilstein-journals.org This high regioselectivity is a key feature of the reaction. nih.gov In contrast, switching the catalyst from copper to ruthenium (RuAAC) redirects the cycloaddition to selectively yield 1,5-disubstituted 1,2,3-triazoles. beilstein-journals.org Iron(III) chloride has also been employed as an efficient Lewis acid catalyst for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. semanticscholar.org

As mentioned previously, metal-free conditions can also provide excellent regiochemical control. The use of a catalytic amount of a hydroxide base, such as tetraalkylammonium hydroxide in DMSO, leads exclusively to the formation of 1,5-disubstituted triazoles. nih.gov

Furthermore, it is possible to synthesize 1,4,5-trisubstituted-1,2,3-triazoles with complete regiocontrol. organic-chemistry.org One method involves a one-pot reaction catalyzed by copper(I) iodide where the initially formed C5-cuprated triazole intermediate is trapped by an electrophile, such as iodine. organic-chemistry.orgnih.gov This produces a 5-iodo-1,4-disubstituted-1,2,3-triazole, which can be further functionalized at the 5-position. organic-chemistry.org This trapping strategy provides a powerful method for accessing fully decorated triazole rings. nih.gov

Table 2: Catalyst-Dependent Regiochemical Outcome of Azide-Alkyne Cycloaddition
Catalytic SystemPredominant RegioisomerReference
Copper(I) Salts (CuAAC)1,4-disubstituted nih.govrsc.orgbeilstein-journals.org
Ruthenium Complexes (RuAAC)1,5-disubstituted beilstein-journals.org
Iron(III) Chloride1,5-disubstituted semanticscholar.org
Tetraalkylammonium Hydroxide (Metal-Free)1,5-disubstituted nih.gov

Chemical Derivatization and Functionalization of the 5 Pyrrolidin 3 Yl 1h 1,2,3 Triazole Core

The 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole scaffold serves as a versatile building block in medicinal chemistry and materials science due to the presence of multiple sites for chemical modification. Both the pyrrolidine (B122466) and triazole rings can be functionalized to modulate the molecule's physicochemical properties and three-dimensional structure.

Spectroscopic Characterization and Structural Elucidation of 5 Pyrrolidin 3 Yl 1h 1,2,3 Triazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of pyrrolidinyl-triazole derivatives. Through ¹H-NMR and ¹³C-NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the connectivity of the pyrrolidine (B122466) and triazole rings.

¹H-NMR Spectroscopy: In the ¹H-NMR spectra of β-pyrrolidino-1,2,3-triazole derivatives, distinct signals corresponding to the protons of the pyrrolidine ring, the triazole ring, and any substituents are observed. mdpi.com For instance, the protons on the pyrrolidine ring typically appear as broad multiplet signals. mdpi.com In one representative example, the four protons of the two CH₂ groups at the C₂ and C₅ positions of a pyrrolidinyl ring resonate at δ 2.59–2.61 ppm, while the four protons of the CH₂ groups at the C₃ and C₄ positions appear as a broad multiplet at δ 1.66 ppm. mdpi.com The proton on the triazole ring (H-5) typically appears as a singlet in the aromatic region of the spectrum. For example, the ¹H-NMR spectrum of a 1H-1,2,3-triazole compound showed a singlet signal at δ 7.99 corresponding to the triazole proton. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For a pyrrolidino-triazole derivative, signals can be assigned to the carbons of the pyrrolidine ring, the triazole ring, and any attached functional groups. In the ¹³C-NMR spectrum of a representative compound, signals for the two carbons of the methoxy (B1213986) groups attached to a phenyl ring were confirmed at δ 58.11 and 58.39 ppm, while the carbon of an OCH₂ group attached to the triazole ring was observed at 69.46 ppm. mdpi.com Aromatic carbons typically resonate between 110 and 154 ppm. mdpi.com The interpretation of both ¹H and ¹³C spectra, often aided by two-dimensional techniques like COSY and HMQC, allows for the complete assignment of the molecular structure. researchgate.net

Proton/Carbon Representative Chemical Shift (δ ppm) Description
Pyrrolidine CH₂ (C₂, C₅)2.59–2.61Multiplet signal for protons on carbons adjacent to the nitrogen.
Pyrrolidine CH₂ (C₃, C₄)1.66Multiplet signal for the other two methylene (B1212753) groups in the pyrrolidine ring.
Triazole C-H7.99Singlet signal for the proton attached to the triazole ring.
Aromatic Carbons110 - 154Range for various aromatic carbons in substituted derivatives.
Pyrrolidine Carbons~45 - 60Expected range for carbons within the pyrrolidine ring.

Note: Data is representative of β-pyrrolidino-1,2,3-triazole derivatives and may vary based on substitution and solvent. mdpi.comnih.gov

Vibrational Spectroscopy for Molecular Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying key functional groups in pyrrolidinyl-triazole compounds. The spectra of these molecules are characterized by specific absorption bands. For example, the IR spectrum of a β-pyrrolidino-1,2,3-triazole derivative displayed medium bands at 3142, 3086, 3063, 2965, and 2905 cm⁻¹, which are indicative of aliphatic and aromatic C–H stretching frequencies. mdpi.com The IR spectra of a related compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, were recorded in powder form in the 400–4000 cm⁻¹ range to confirm its structure. nih.gov The disappearance of an O-H bond absorption around 3406 cm⁻¹ can be used to confirm reactions at that site. rdd.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The Raman spectrum of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid was recorded in the 50–4000 cm⁻¹ range. urfu.ru The good agreement between experimentally observed IR and Raman bands and those calculated theoretically confirms the synthesized structures. nih.govurfu.ru These analyses are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to accurately assign the observed vibrational bands. urfu.ru

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3142 - 3063IR
Aliphatic C-H Stretch2965 - 2905IR
N-H Stretch (Triazole)~3100 - 3150IR
C=C/C=N Stretch~1450 - 1600IR / Raman
C-N Stretch~1200 - 1350IR / Raman

Note: Wavenumbers are approximate and based on data for related triazole derivatives. mdpi.comurfu.ru

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The mass spectra of substituted 1,2,3-triazoles typically show a strong molecular ion peak (P⁺). rsc.org Subsequent fragmentation is highly dependent on the nature of the substituents. rsc.org A common fragmentation pathway for the 1,2,3-triazole ring involves the loss of a neutral nitrogen molecule (N₂), leading to a prominent [P–N₂]⁺ ion. rsc.org Other potential cleavages of the triazole ring can lead to ions such as [P–HCN]⁺ or [RCN]⁺. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds. nih.gov Tandem mass spectrometry (MS/MS) experiments can reveal gas-phase rearrangements; for example, studies have shown that 1,2,3-triazoles can rearrange into 1,2,3-thiadiazoles under certain ESI-MS/MS conditions. nih.gov The presence of the pyrrolidine ring would also direct fragmentation, likely through cleavage of the ring or loss of the entire substituent. The structures of synthesized triazole derivatives are routinely confirmed by HRMS to match the calculated molecular weight with the observed mass. nih.govresearchgate.netrdd.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The 1,2,3-triazole ring system exhibits characteristic absorption bands.

The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by an intense absorption band attributed to a π–π* electronic transition, with a maximum absorption (λmax) at 206 nm. nih.govresearchgate.net The absorption intensity of 1H-1,2,3-triazole is noted to be about three times lower than that of pyrazole. nih.gov An n–π* transition is also expected but is often not observed as it is likely obscured by the more intense π–π* band. nih.gov For substituted derivatives, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents on both the triazole and pyrrolidine rings. For instance, the synthesis and UV-Vis analysis of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid have been described, indicating that this technique is used in the characterization of such derivatives. nih.gov The very low absorption of these compounds beyond 240 nm suggests that their atmospheric photodissociation is a negligible degradation process. rsc.org

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Following a comprehensive search for scholarly articles and data pertaining to "5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole," it has been determined that there is a lack of specific published computational and theoretical investigations on this exact molecule required to fulfill the detailed article outline.

The available scientific literature focuses on related but structurally distinct compounds, such as derivatives where the pyrrolidine ring is attached via its nitrogen atom (pyrrolidin-1-yl) or where the triazole ring bears additional substituents. The computational data, including bond lengths, angles, atomic charges, and spectroscopic information, is highly specific to the exact molecular structure being studied. Extrapolating findings from different isomers or more complex derivatives to "this compound" would be scientifically inaccurate and would not adhere to the strict requirements of the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly follows the provided outline for the specified compound at this time.

Coordination Chemistry and Application of 5 Pyrrolidin 3 Yl 1h 1,2,3 Triazole Derivatives As Ligands

Coordination Modes of Pyrrolidinyl Triazole Ligands with Transition Metals

The coordination chemistry of 1,2,3-triazole-based ligands is rich and varied. These heterocycles can function as monodentate, bidentate, or bridging ligands, facilitating the construction of diverse metal-organic architectures from simple mononuclear complexes to complex coordination polymers. tennessee.eduscispace.com The specific coordination mode is influenced by factors such as the metal ion's nature, the steric and electronic properties of the substituents on the triazole and pyrrolidine (B122466) rings, and the reaction conditions.

The most common coordination mode for 1,4-disubstituted-1,2,3-triazoles is monodentate binding through the N3 nitrogen atom. rsc.orgresearchgate.net This atom is generally the most electron-rich and sterically accessible site for coordination. researchgate.net This binding mode is analogous to that of pyridine, making triazoles versatile building blocks in coordination chemistry. rsc.org While less common, coordination can also occur through the N2 nitrogen atom, leading to what are sometimes referred to as "inverse" complexes. researchgate.net The choice between N2 and N3 coordination can be influenced by the electronic effects of substituents on the triazole ring and the presence of other coordinating groups on the ligand that may direct the metal to a specific site. researchgate.net For instance, in platinum(II) and palladium(II) pincer complexes, monodentate triazole ligands have been shown to coordinate through the N3 position. rsc.org

Beyond simple monodentate coordination, pyrrolidinyl triazole derivatives can act as multidentate ligands, forming chelate rings with a metal center. This is often achieved by introducing additional donor groups onto the ligand scaffold. The pyrrolidine ring itself can be functionalized to include donor atoms, or substituents on the triazole ring can participate in chelation.

Furthermore, the 1,2,3-triazole unit is an effective bridging ligand, linking two or more metal centers. rsc.orgresearchgate.net This bridging typically occurs through the N2 and N3 nitrogen atoms, leading to the formation of dinuclear, polynuclear, or coordination polymer structures. rsc.orgeurjchem.comfigshare.com This capability is fundamental in the design of metal-organic frameworks (MOFs) and other extended structures with interesting magnetic or material properties. tennessee.edu For example, linear trinuclear complexes of zinc(II) and manganese(II) have been synthesized where three 1,2,4-triazole (B32235) ligands bridge the central and terminal metal ions via their N1 and N2 atoms. figshare.com Similarly, pyridinyl-triazole ligands have been shown to form stable dinuclear copper(I) complexes, where iodide anions form bridges between the metal centers, a key feature for high catalytic activity. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes Featuring Pyrrolidinyl Triazole Ligands (e.g., La(III), Pt(II), Pd(II), Cu(II), Ru(II), Ag(I))

The synthesis of metal complexes with pyrrolidinyl triazole ligands generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties.

A notable example involves a derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which has been used to synthesize a complex with Lanthanum(III). ucm.esnih.gov The synthesis was carried out by reacting an aqueous solution of La(NO₃)₃·6H₂O with the sodium salt of the ligand at a 1:3 metal-to-ligand molar ratio, resulting in the complex La(C₁₃H₁₂N₄O₂Cl)₃. nih.govresearchgate.net In this specific complex, structural analysis suggests that the La(III) ion coordinates preferentially with the oxygen atoms of the carboxylate group rather than the nitrogen atoms of the triazole ring. researchgate.net

Spectroscopic characterization is crucial for confirming the structure of these complexes. Techniques such as Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable information.

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups (like C=N or the carboxylate group) upon complexation indicates their involvement in bonding to the metal ion. For the La(III) complex of the 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate ligand, IR and Raman spectra were recorded and compared with theoretical calculations to confirm the structure. ucm.esresearchgate.net A broad ν(O-H) stretching band in the IR spectrum also indicated the presence of hydrated water molecules in the complex structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help determine the binding mode. For palladium(II) complexes with pyrrole-based ligands, shifts in the signals of protons adjacent to coordinating atoms are observed. mjcce.org.mk For platinum(II) complexes, ¹⁹⁵Pt NMR can provide direct information about the platinum coordination sphere. researchgate.net

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can help to infer the coordination geometry around the metal center. In Pd(II) complexes, bands are assigned to π-π* and n-π* transitions within the ligand, as well as metal-to-ligand charge transfer bands. mjcce.org.mknih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or FAB-MS are used to determine the molecular weight and stoichiometry of the complexes. nih.govias.ac.innih.gov

The table below summarizes the characterization data for representative metal complexes with triazole-based ligands, including the specific La(III) pyrrolidinyl triazole derivative.

ComplexMetal IonLigandSynthesis MethodSpectroscopic Data HighlightsReference
La(C₁₃H₁₂N₄O₂Cl)₃·2H₂OLa(III)2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylateReaction of La(NO₃)₃ with the sodium salt of the ligand in water.Elemental Analysis (% calc/found): C: 44.66/45.05; H: 3.82/3.69; N: 16.03/16.38. IR and Raman spectra confirm coordination through the carboxylate group. nih.gov
Ru₂(LH₂)(bpy)₄₂·2DMSORu(II)4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (LH₂) and 2,2'-bipyridine (B1663995) (bpy)Reaction of Ru(bpy)₂Cl₂·2H₂O with LH₂ in ethanol.IR (cm⁻¹): ν(C=S) shifts from 1280 to ~1250; ν(C=N) shifts from 1580 to ~1480. ias.ac.in
[Cu₂(L)₂(OAc)₂(H₂O)₂]Cu(II)3-methyl-5-pyridin-2-yl-1,2,4-triazole (L)Reaction of Cu(OAc)₂·H₂O with the ligand in DMF.ESI-MS shows formation of {[CuL]⁺}⁺ at m/z = 223.00. nih.gov
[PdCl₂(L)]Pd(II)Pyrrole-based Schiff BaseReaction of PdCl₂(CH₃CN)₂ with the ligand in CH₂Cl₂.¹H NMR shows shifts of ligand protons upon coordination. UV-Vis shows π-π* and n-π* transitions. mjcce.org.mknih.gov
[PtCl₂(NH₂dpt)]Pt(II)4-amino-3,5-bis(2-pyridyl)-1,2,4-triazole (NH₂dpt)Reaction of K₂PtCl₄ with the ligand.Structurally characterized by X-ray crystallography. nih.gov

Role of Pyrrolidinyl Triazole Ligands in Catalysis of Chemical Transformations

The unique electronic properties and versatile coordination capabilities of triazole-based ligands make their metal complexes promising catalysts for a variety of organic transformations. nih.gov The triazole ring can tune the steric and electronic environment of the metal center, thereby influencing its catalytic activity and selectivity.

Copper complexes featuring triazole ligands have shown significant efficacy in several catalytic reactions. For instance, pyridinyl-triazole ligand systems are reported to be superior for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". researchgate.net The ligands facilitate the formation of stable, highly active dinuclear copper(I) complexes. researchgate.net Copper(II) complexes with triazole derivatives have also been investigated as catalysts for oxidation reactions, such as the selective oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to KA oil (a mixture of cyclohexanone (B45756) and cyclohexanol). rsc.org

Furthermore, complexes of zinc and copper with triazole-bispidinone ligands have been successfully employed as catalysts for the Henry reaction, a classic carbon-carbon bond-forming reaction. mdpi.com The rigid bispidine scaffold, combined with the coordinating triazole units, creates a well-defined catalytic pocket that promotes the reaction with excellent results. mdpi.com While catalytic applications specifically involving 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole are not yet widely reported, the demonstrated success of related triazole derivatives suggests a promising avenue for future research. The pyrrolidine moiety can be used to introduce chirality or to fine-tune solubility and steric bulk, potentially leading to novel catalysts with enhanced performance and selectivity.

Catalyst SystemReactionKey FindingsReference
Cu(I) / Pyridinyl-triazole ligandsAzide-Alkyne Cycloaddition (CuAAC)Ligands form stable dinuclear Cu(I) complexes, leading to high catalytic activity with low catalyst loadings and short reaction times. researchgate.net
[Cu₂(L)₂(OAc)₂(H₂O)₂] (L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole)Oxidation of styrene and cyclohexaneSelectively catalyzes the oxidation of styrene to benzaldehyde and cyclohexane to KA oil. rsc.org
Zn(II) and Cu(II) / Triazole-bispidinone ligandsHenry Reaction (nitroaldol reaction)Demonstrated efficacy as metal ligands for the catalytic C-C bond-forming reaction. mdpi.com

Reaction Mechanisms and Mechanistic Studies of 5 Pyrrolidin 3 Yl 1h 1,2,3 Triazole Transformations

Elucidation of 1,3-Dipolar Cycloaddition Pathways and Intermediates

The synthesis of the 1,2,3-triazole core of 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is most commonly achieved through a 1,3-dipolar cycloaddition, a powerful class of reactions for forming five-membered rings. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, typically involves the reaction of an azide (B81097) with an alkyne. wikipedia.orgnih.gov For the specific synthesis of this compound, this would involve a precursor molecule containing the pyrrolidine (B122466) moiety, such as 3-azidopyrrolidine (B14084947) reacting with acetylene, or 3-ethynylpyrrolidine (B1473503) reacting with an azide source.

The mechanism is generally considered to be a concerted, pericyclic process that proceeds through a single, six-electron aromatic transition state. wikipedia.org This pathway avoids the formation of discrete intermediates, leading to a stereospecific outcome. The reaction involves the 4π electron system of the 1,3-dipole (the azide) and the 2π electron system of the dipolarophile (the alkyne). nih.gov

However, variations of this mechanism exist, particularly in catalyzed reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a stepwise mechanism involving copper acetylide intermediates. nih.gov While CuAAC typically yields 1,4-disubstituted triazoles, ruthenium-catalyzed versions (RuAAC) can favor the formation of 1,5-disubstituted isomers. mdpi.com The formation of a 5-substituted-1H-1,2,3-triazole from a terminal alkyne specifically points towards conditions favoring 1,5-regioselectivity.

Alternative pathways can also lead to the triazole ring. One such method involves the reaction of enolates or enamines with azides. nih.govresearchgate.net In this scenario, a pyrrolidine-containing enolate could act as the dipolarophile, reacting with an azide to form a triazoline intermediate, which then aromatizes to the final triazole product through the elimination of a leaving group. researchgate.netacs.org

Reaction PathwayKey ReactantsProposed Intermediates/Transition StatesMechanistic Notes
Huisgen Cycloaddition (Thermal)3-Ethynylpyrrolidine + Organic Azide (R-N₃)Concerted aromatic transition stateProceeds without a catalyst, often requires elevated temperatures and may produce a mixture of regioisomers. nih.gov
Ru-Catalyzed Cycloaddition (RuAAC)3-Ethynylpyrrolidine + Organic Azide (R-N₃)Ruthenium-acetylide complex; Ruthenacycle intermediateHighly regioselective for the 1,5-disubstituted product. mdpi.com
Enolate-Azide CycloadditionPyrrolidine-derived enolate + Sulfonyl AzideTriazoline anion intermediateBase-mediated reaction that offers a pathway to 1,4,5-trisubstituted triazoles. researchgate.netacs.org

Understanding Mechanisms of Subsequent Functionalization and Derivatization Reactions

Once formed, the this compound scaffold possesses multiple sites for further chemical modification. The key reactive centers are the secondary amine within the pyrrolidine ring and the acidic N-H protons of the triazole ring.

Functionalization of the Pyrrolidine Moiety: The secondary amine of the pyrrolidine ring is a potent nucleophile. It can readily undergo N-alkylation or N-acylation reactions.

N-Alkylation: This typically proceeds via an SN2 mechanism, where the nitrogen lone pair attacks an alkyl halide or another suitable electrophile, leading to the formation of a quaternary ammonium (B1175870) salt, which is then deprotonated to yield the N-substituted product.

N-Acylation: The reaction with acyl chlorides or anhydrides follows a nucleophilic acyl substitution mechanism. The nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride) to form the corresponding amide.

Functionalization of the Triazole Moiety: The 1,2,3-triazole ring can be functionalized at its nitrogen atoms. Deprotonation with a suitable base generates a triazolide anion, which is a strong nucleophile. This anion can then react with various electrophiles. mdpi.com The regioselectivity of this substitution (attack at N1 vs. N2) can be influenced by the nature of the substituent at C5, the electrophile, and the reaction conditions.

Another pathway for derivatization involves metal-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination can be used to couple aryl halides to the N-H position of the triazole or the pyrrolidine amine, catalyzed by a palladium complex. mdpi.commdpi.com Furthermore, it is possible to achieve functionalization at the C4 position of the triazole ring through a sequence of deprotonation-metalation followed by reaction with an electrophile, although this is generally more challenging on a pre-existing triazole ring. A plausible mechanism involves the formation of a 5-copper(I)-substituted triazolide intermediate, which can then undergo oxidative addition with an electrophile, followed by reductive elimination to yield the functionalized product. nih.gov

Reaction TypeReactive SiteReagentsGeneral Mechanism
N-AlkylationPyrrolidine NitrogenAlkyl Halide (R-X), BaseNucleophilic Substitution (SN2)
N-AcylationPyrrolidine NitrogenAcyl Chloride (R-COCl), BaseNucleophilic Acyl Substitution
N-ArylationTriazole or Pyrrolidine NitrogenAryl Halide, Pd-catalyst, BaseBuchwald-Hartwig Cross-Coupling. mdpi.com
C-H FunctionalizationTriazole C4-PositionOrganometallic Base, ElectrophileDeprotonation/Metalation followed by electrophilic quench.

Computational Insights into Reaction Energetics, Transition States, and Selectivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for probing the complex mechanisms of triazole formation and functionalization. nih.gov These theoretical studies provide detailed information on reaction energetics, the structures of transient intermediates and transition states, and the origins of selectivity, which can be difficult to obtain through experimental methods alone. acs.org

For the 1,3-dipolar cycloaddition, computational models can definitively distinguish between concerted and stepwise pathways by mapping the potential energy surface of the reaction. nih.gov Calculations can locate the transition state structures and determine their corresponding activation energies (ΔG‡). By comparing the activation barriers for different possible pathways (e.g., formation of the 1,4- vs. 1,5-regioisomer), the observed regioselectivity can be rationalized and predicted. acs.orgnih.gov For example, the preference for the 1,5-isomer in RuAAC reactions is explained by the specific coordination of the reactants within the ruthenium complex, which lowers the energy of the transition state leading to this product.

In the context of subsequent derivatization, computational studies can predict the most likely site of reaction. For instance, by calculating the proton affinity at different nitrogen atoms, the most acidic proton can be identified, predicting the site of deprotonation and subsequent alkylation on the triazole ring. Similarly, calculated activation energies for nucleophilic attack by the pyrrolidine nitrogen versus the triazole nitrogen can explain the chemoselectivity of reactions with electrophiles. These computational insights are crucial for optimizing reaction conditions and designing novel synthetic routes to complex derivatives of this compound. frontiersin.org

Computational Study FocusMethodologyKey Insights ProvidedExample Application
Cycloaddition RegioselectivityDFT Transition State SearchCalculation of activation energies (ΔG‡) for competing pathways.Explaining the preference for 1,5-disubstitution over 1,4-disubstitution in Ru-catalyzed reactions. mdpi.com
Reaction PathwayPotential Energy Surface (PES) MappingIdentification of intermediates and transition states to determine if a reaction is concerted or stepwise.Confirming the concerted nature of the thermal Huisgen cycloaddition. nih.gov
Functionalization ChemoselectivityCalculation of Fukui functions or electrostatic potentialsPrediction of the most nucleophilic/electrophilic sites in the molecule.Determining whether alkylation occurs preferentially on the pyrrolidine or triazole nitrogen.
Thermodynamic StabilityCalculation of Gibbs free energy of formationComparison of the relative stability of different isomers or products.Assessing the thermodynamic favorability of N1- vs. N2-substituted triazole products. frontiersin.org

Future Directions in Research on 5 Pyrrolidin 3 Yl 1h 1,2,3 Triazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Diversity

Future synthetic research concerning 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole and its derivatives will likely prioritize the development of more sustainable and diversity-oriented methodologies. While established methods for the synthesis of 1,2,3-triazoles, such as the Huisgen 1,3-dipolar cycloaddition, are effective, there is a growing need for greener and more efficient synthetic protocols. iosrjournals.org

Moreover, the development of one-pot, multi-component reactions will be crucial for generating a diverse library of this compound derivatives. researchgate.net These reactions, which allow for the formation of complex molecules from simple starting materials in a single step, are highly atom-economical and efficient. consensus.app Future research could focus on developing multi-component reactions that allow for the simultaneous introduction of various substituents on both the pyrrolidine (B122466) and triazole rings, leading to a wide range of structurally diverse compounds for biological screening and materials science applications. researchgate.net

Table 1: Promising Sustainable Synthetic Methodologies for 1,2,3-Triazole Derivatives

Methodology Green Solvent/Catalyst Key Advantages Potential Application for this compound
Click Chemistry in Biodegradable Solvents Cyrene™ Eliminates organic solvent extractions, minimizes waste, reduces costs. nih.gov Greener synthesis of the core scaffold.
Visible-Light-Promoted CuAAC Water Mild reaction conditions, recyclable catalyst and solvent. consensus.app Environmentally friendly synthesis and functionalization.
Deep Eutectic Solvents (DES) Choline chloride/gallic acid with a copper salt Base-free conditions, reusable solvent system, high yields. consensus.app Efficient and scalable production.
One-Pot Three-Component Reactions Glycerol with CuI and diethylamine Good to excellent yields at room temperature, avoids isolation of hazardous intermediates. consensus.app Rapid generation of a diverse library of derivatives.

Exploration of Advanced Functionalization Strategies for Tailored Molecular Properties

The functionalization of the this compound scaffold is a key area for future research, as it allows for the fine-tuning of its physicochemical and biological properties. nih.gov Both the pyrrolidine and triazole rings offer opportunities for modification.

Advanced functionalization of the pyrrolidine ring could involve the introduction of various substituents at different positions. For instance, the synthesis of novel N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole (B32235) ring has been reported, demonstrating the feasibility of modifying the pyrrolidine nitrogen. benthamdirect.com Similar strategies could be applied to this compound to introduce a wide range of functional groups, thereby modulating properties such as solubility, lipophilicity, and target-binding affinity.

The 1,2,3-triazole ring itself is a versatile platform for functionalization. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is an active area of research, with various methods being developed to introduce substituents at all three carbon atoms of the triazole ring. beilstein-journals.orgnih.gov These methods could be adapted to introduce additional functional groups onto the triazole ring of this compound, leading to novel compounds with tailored electronic and steric properties. The incorporation of fluorine atoms or fluorinated groups is another strategy that has been shown to enhance the pharmacological activity of triazole derivatives. frontiersin.org

Deeper Computational Analysis of Structure-Reactivity Relationships and Intermolecular Interactions

Computational chemistry offers powerful tools for understanding the structure, reactivity, and intermolecular interactions of molecules like this compound. rsc.org Future research in this area will likely focus on more sophisticated computational analyses to guide the design of new derivatives with desired properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and electrostatic potential of this compound and its derivatives. researchgate.net Such studies can provide insights into the molecule's reactivity and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net For example, a computational study on a related compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, revealed that the pyrrolidine ring is out of plane with respect to the triazole ring. nih.govurfu.ru Similar analyses of this compound could elucidate its preferred conformation and how this influences its interactions with biological targets.

Molecular docking simulations can be used to predict the binding modes of this compound derivatives with various proteins and enzymes. bohrium.com This information can be invaluable for the rational design of new bioactive molecules. nih.gov By understanding the key interactions between the ligand and the target protein, researchers can strategically modify the structure of the lead compound to improve its binding affinity and selectivity.

Table 2: Computational Methods for Analyzing this compound

Computational Method Information Gained Application in Future Research
Density Functional Theory (DFT) Electronic structure, molecular orbitals, electrostatic potential, vibrational frequencies. researchgate.net Understanding reactivity, predicting spectroscopic properties, and guiding synthetic efforts.
Molecular Docking Binding modes and affinities with biological targets. bohrium.com Rational design of new bioactive derivatives and predicting potential biological activities.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions in the crystalline state. mdpi.com Understanding crystal packing and designing new materials with specific solid-state properties.
Reduced Density Gradient (RDG) Analysis Identification and characterization of non-covalent interactions. bohrium.com Elucidating the nature and strength of intermolecular forces that govern molecular recognition.

Expanding the Scope of Coordination Chemistry Applications with Novel Metal Centers and Ligand Architectures

The 1,2,3-triazole moiety is known to be an effective ligand for a variety of metal ions, and the field of coordination chemistry of triazole-containing ligands is well-established. nih.gov Future research on this compound should explore its potential as a ligand for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the triazole ring can coordinate to metal centers, leading to the formation of extended structures with interesting topologies and properties. uobaghdad.edu.iqwhiterose.ac.uk

Furthermore, the synthesis and characterization of complexes with a wide range of metal centers, including transition metals, lanthanides, and actinides, will be an important area of future research. bohrium.com The choice of metal ion can have a profound impact on the structure and properties of the resulting coordination compound. rsc.org By systematically varying the metal center and the ligand architecture, it will be possible to create a new family of coordination compounds with tailored properties for specific applications. rsc.orguobaghdad.edu.iq

Q & A

Basic Synthesis: What are the optimal conditions for synthesizing 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole via Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer:
The CuAAC reaction is the gold standard for 1,2,3-triazole synthesis. For this compound:

  • Azide precursor: Use a pyrrolidin-3-yl-substituted alkyne or azide, depending on regiochemical requirements.
  • Catalyst: Cu(I) sources like CuSO₄·5H₂O (0.1–1 mol%) with sodium ascorbate as a reductant.
  • Solvent: Aqueous/organic biphasic systems (e.g., THF:H₂O 1:1) or polar aprotic solvents (DMF, DMSO).
  • Temperature: 50–80°C for 12–24 hours.
    Post-synthesis, purify via column chromatography (CH₂Cl₂/MeOH gradients, 5:1 to 4:1) and validate purity by HPLC (>95%) and HRMS .

Advanced Synthesis: How can regiochemical control be achieved during cycloaddition to ensure substitution at the 5-position of the triazole?

Methodological Answer:
Regioselectivity in CuAAC is inherently 1,4-disubstituted. To target the 5-position:

  • Pre-functionalized precursors: Design the pyrrolidin-3-yl group as part of the alkyne or azide backbone.
  • Steric/electronic modulation: Bulky substituents on the alkyne or azide can influence regiochemistry. For example, electron-withdrawing groups on azides favor specific adducts.
  • Alternative catalysts: Ru-catalyzed cycloadditions yield 1,5-disubstituted triazoles but require different metal coordination. Validate outcomes via 2D NMR (¹H-¹³C HSQC) to confirm substitution patterns .

Basic Characterization: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR to identify pyrrolidine protons (δ 2.5–3.5 ppm) and triazole carbons (δ 145–150 ppm).
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • HPLC: Use C18 columns (MeCN/H₂O gradients) to assess purity (>95%).
  • Elemental analysis: Match calculated vs. observed C, H, N percentages .

Advanced Characterization: How can tautomeric equilibria between 1H- and 2H-triazole forms be resolved experimentally?

Methodological Answer:

  • Variable-temperature NMR: Monitor chemical shift changes (e.g., triazole protons) to detect tautomer interconversion.
  • X-ray crystallography: Resolve solid-state structures to identify dominant tautomers.
  • Computational modeling: DFT calculations (B3LYP/6-31G*) predict relative stability of tautomers.
  • IR spectroscopy: Detect N–H stretches (~3100 cm⁻¹) for 1H-triazole vs. absence in 2H-form .

Basic Stability: How does the pyrrolidine moiety influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic conditions (pH <3): Protonation of the pyrrolidine nitrogen may lead to ring-opening or degradation. Test via accelerated stability studies (0.1M HCl, 40°C).
  • Basic conditions (pH >10): The secondary amine in pyrrolidine may undergo alkylation or oxidation. Monitor by LC-MS over 24–72 hours.
  • Storage recommendations: Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or EtOH .

Advanced Reactivity: What strategies enable selective functionalization of the pyrrolidine ring in this compound?

Methodological Answer:

  • Protection/deprotection: Use Boc or Fmoc groups to shield the pyrrolidine nitrogen during triazole modifications.
  • Electrophilic substitution: Introduce halogens (Br₂/H₂O) or nitro groups (HNO₃/H₂SO₄) at the pyrrolidine C-2/C-5 positions.
  • Cross-coupling: Employ Buchwald–Hartwig amination or Suzuki-Miyaura reactions for aryl/heteroaryl additions. Confirm regiochemistry via NOESY or COSY NMR .

Basic Biological Screening: What assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Microdilution assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hours, 37°C).
  • Antifungal assays: Use C. albicans in RPMI-1640 medium with fluconazole as a positive control.
  • Cytotoxicity: Assess mammalian cell viability (HEK-293 or HeLa) via MTT assay .

Advanced Target Prediction: How can molecular docking predict interactions between this compound and fungal CYP51 enzymes?

Methodological Answer:

  • Protein preparation: Retrieve CYP51 (PDB: 3LD6) and optimize protonation states using MOE or Schrödinger.
  • Ligand docking: Use Glide (SP/XP mode) or AutoDock Vina to model triazole binding. Focus on heme coordination and hydrophobic pockets.
  • MD simulations: Run 100-ns trajectories (AMBER/CHARMM) to validate binding stability. Compare binding free energies (ΔG) with known inhibitors like fluconazole .

Basic Applications: What non-pharmaceutical applications exist for triazole-pyrrolidine hybrids?

Methodological Answer:

  • Coordination chemistry: Triazoles act as ligands for Cu(I/II) or Ru(II) complexes in catalysis (e.g., click reactions).
  • Polymer science: Incorporate into proton-exchange membranes (PEMs) for fuel cells, leveraging triazole’s high dipole moment (~5 D) .

Advanced Material Design: How can this compound enhance proton conductivity in polymer electrolytes?

Methodological Answer:

  • Synthesis of poly(triazole): Radical polymerization of 4-vinyl-1H-1,2,3-triazole derivatives.
  • Proton conduction mechanism: Triazole’s N–H groups facilitate Grotthuss-type proton hopping. Measure conductivity via electrochemical impedance spectroscopy (EIS) under dry/wet conditions.
  • Comparative analysis: Benchmark against imidazole-based polymers, noting triazole’s 10⁵-fold higher conductivity in dry air .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.